molecular formula C16H13NO3 B5814513 methyl 2-(5-methyl-2-furyl)-4-quinolinecarboxylate

methyl 2-(5-methyl-2-furyl)-4-quinolinecarboxylate

Cat. No. B5814513
M. Wt: 267.28 g/mol
InChI Key: PHXUNYFRKSYNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(5-methyl-2-furyl)-4-quinolinecarboxylate is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This molecule is of interest to researchers due to its unique chemical structure and its ability to interact with biological systems. In

Scientific Research Applications

Methyl 2-(5-methyl-2-furyl)-4-quinolinecarboxylate has been studied for its potential applications in a variety of scientific research areas. One area of interest is its ability to interact with enzymes involved in DNA repair. This molecule has been shown to inhibit the activity of PARP-1, an enzyme involved in the repair of DNA damage. This inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Mechanism of Action

The mechanism of action of methyl 2-(5-methyl-2-furyl)-4-quinolinecarboxylate involves its interaction with enzymes involved in DNA repair. Specifically, this molecule has been shown to inhibit the activity of PARP-1, an enzyme involved in the repair of DNA damage. This inhibition leads to the accumulation of DNA damage and sensitizes cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of PARP-1, this molecule has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be due to the accumulation of DNA damage caused by the inhibition of PARP-1.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-(5-methyl-2-furyl)-4-quinolinecarboxylate in lab experiments is its ability to sensitize cancer cells to chemotherapy and radiation therapy. This makes it a potentially useful tool for researchers studying cancer treatments. However, one limitation of this molecule is its potential toxicity. Further research is needed to determine the safety and efficacy of this molecule in vivo.

Future Directions

There are several future directions for research on methyl 2-(5-methyl-2-furyl)-4-quinolinecarboxylate. One area of interest is its potential use in combination with other cancer treatments. Researchers are also interested in exploring the use of this molecule in other areas of scientific research, such as the study of DNA repair mechanisms. Additionally, further research is needed to determine the safety and efficacy of this molecule in vivo, and to develop more efficient synthesis methods.

Synthesis Methods

Methyl 2-(5-methyl-2-furyl)-4-quinolinecarboxylate can be synthesized using a variety of methods. One common method involves the reaction of 2-acetyl furan with 2-aminobenzoic acid in the presence of a catalyst such as triethylamine. The resulting product is then methylated using methyl iodide to yield this compound.

properties

IUPAC Name

methyl 2-(5-methylfuran-2-yl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-10-7-8-15(20-10)14-9-12(16(18)19-2)11-5-3-4-6-13(11)17-14/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXUNYFRKSYNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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